

Chemical Characterization of 10-Oxo Docetaxel: An In-depth Technical Guide

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

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Abstract

10-Oxo Docetaxel is a significant impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel.^{[1][2]} Its presence in pharmaceutical formulations is critical to monitor due to potential impacts on efficacy and safety. This technical guide provides a comprehensive overview of the chemical characterization of **10-Oxo Docetaxel**, including its physicochemical properties, spectroscopic data, and analytical methodologies. Detailed experimental protocols and visual workflows are presented to aid researchers in its identification and quantification.

Physicochemical Properties

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid derivative formed through the oxidation of the C-10 hydroxyl group of Docetaxel to a ketone.^[2] This structural modification alters its physical and chemical characteristics.

Property	Value	Source(s)
Chemical Name	[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0 ^{3,10} .0 ^{4,7}]heptadec-13-en-2-yl] benzoate	[3]
Molecular Formula	C43H51NO14	[2][3]
Molecular Weight	805.86 g/mol	[2]
CAS Number	167074-97-7	[2]
Appearance	White to off-white solid	[1]
Solubility	Slightly soluble in chloroform and methanol.	

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification of **10-Oxo Docetaxel**. While comprehensive peer-reviewed data is limited, the following information has been compiled from available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **10-Oxo Docetaxel**. The oxidation at the C-10 position leads to characteristic shifts in the NMR spectrum compared to Docetaxel. A study on docetaxel conjugates provides some reference chemical shifts for the docetaxel backbone.[4]

Table 2: Representative ¹H NMR Chemical Shifts (Predicted and from Related Structures)

Proton	Docetaxel (Reference)[4]	10-Oxo Docetaxel (Predicted)
H-2'	4.62 ppm (br)	Shift expected due to electronic environment change
H-7	4.24 ppm (m)	Minor shift expected

| H-10 | 5.20 ppm (d) | Signal absent |

Note: The provided ^1H NMR data for Docetaxel is from a study on its lauroyl conjugates and serves as a reference.[4] Specific, published, and assigned ^1H and ^{13}C NMR data for **10-Oxo Docetaxel** are not readily available in the public domain. Researchers should acquire and interpret their own NMR data for definitive identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **10-Oxo Docetaxel**.

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Ion ($\text{M}+\text{H}$) ⁺	806.3384 (calculated)
Monoisotopic Mass	805.33095530 Da

| Common Fragmentation Pathways | Loss of the tert-butoxycarbonyl group, cleavage of the ester linkage between the baccatin core and the side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups present in the molecule. The spectrum of **10-Oxo Docetaxel** is expected to show characteristic absorptions for hydroxyl, amide, ester, and ketone groups. A key feature would be the appearance of a strong carbonyl absorption for the C-10 ketone.

Table 4: Predicted Infrared Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
O-H Stretch (hydroxyl)	~3400
N-H Stretch (amide)	~3300
C=O Stretch (ester, ketone, amide)	1750-1650
C-O Stretch (ester, ether)	1250-1000

| Aromatic C-H Bending | 900-675 |

Experimental Protocols

Formation of 10-Oxo Docetaxel (Forced Degradation)

10-Oxo Docetaxel can be generated from Docetaxel through forced degradation studies, particularly under basic conditions.[\[5\]](#)

Protocol for Base-Induced Degradation:

- Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol or acetonitrile).
- To an aliquot of the Docetaxel stock solution, add an equal volume of 0.1 M sodium hydroxide.
- Incubate the mixture at room temperature for a defined period (e.g., 2-24 hours), monitoring the degradation by HPLC.
- Neutralize the reaction mixture with an equivalent amount of 0.1 M hydrochloric acid.
- The resulting solution will contain a mixture of Docetaxel and its degradation products, including **10-Oxo Docetaxel**, which can then be used for isolation or analytical method development.

Isolation and Purification

The isolation of **10-Oxo Docetaxel** from a complex mixture, such as a forced degradation sample, typically involves chromatographic techniques. Medium Pressure Liquid Chromatography (MPLC) and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.^[6]

General Protocol for Chromatographic Isolation:

- **Column Selection:** A reversed-phase C18 column is generally suitable.
- **Mobile Phase:** A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve separation of **10-Oxo Docetaxel** from Docetaxel and other impurities.
- **Detection:** UV detection at approximately 230 nm is appropriate for taxanes.^{[7][8]}
- **Fraction Collection:** Collect fractions corresponding to the peak of **10-Oxo Docetaxel**.
- **Purity Analysis:** Analyze the collected fractions by analytical HPLC to assess purity.
- **Solvent Evaporation:** Remove the solvent from the pure fractions under reduced pressure to obtain isolated **10-Oxo Docetaxel**.

Analytical Method for Quantification (RP-HPLC)

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of **10-Oxo Docetaxel** in Docetaxel samples. The following is a representative HPLC method.

Table 5: HPLC Method Parameters

Parameter	Condition
Column	Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	Optimized to separate Docetaxel and its impurities
Flow Rate	1.0 - 1.5 mL/min[7][8]
Column Temperature	25-40 °C
Detection Wavelength	230 nm[7][8]

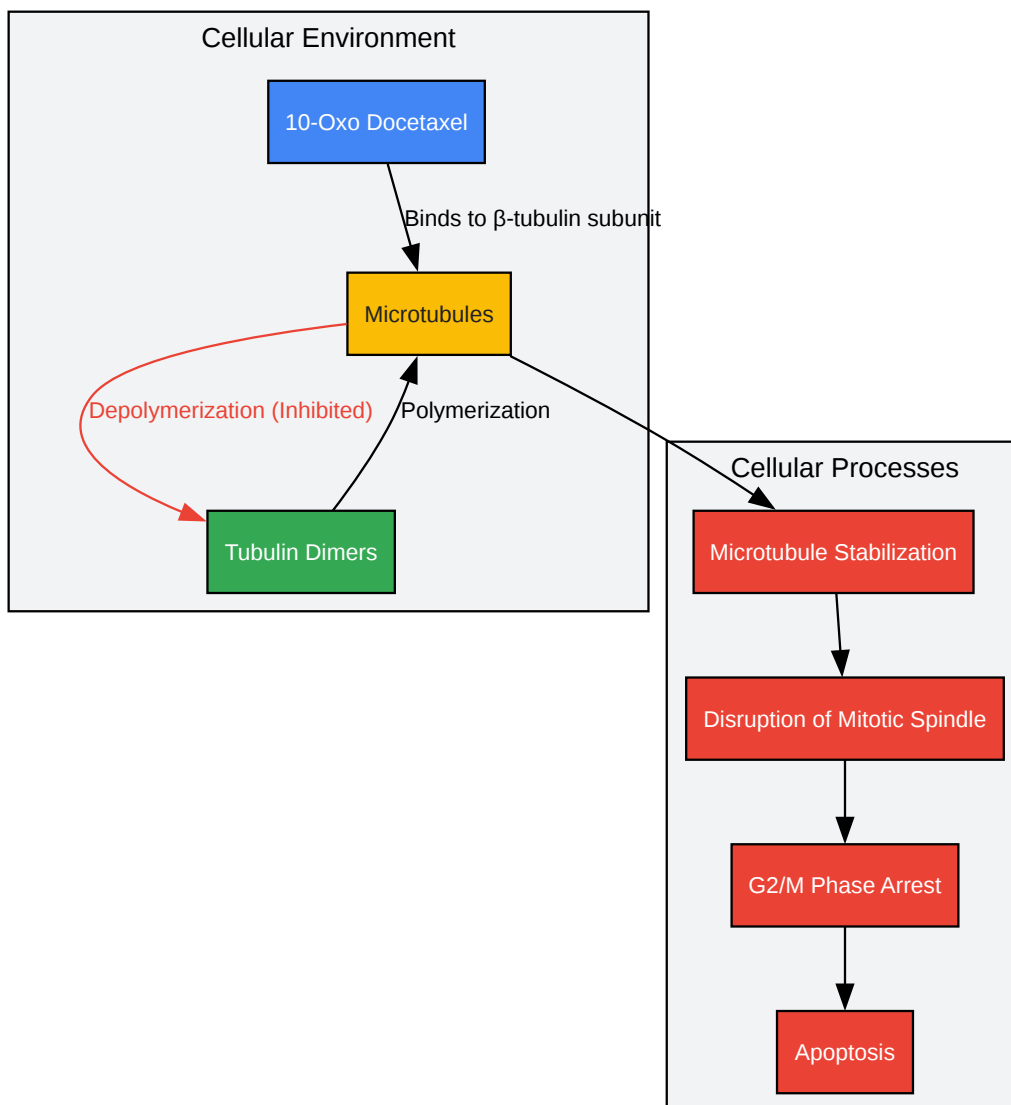
| Injection Volume | 10-20 µL[7][8] |

Mandatory Visualizations

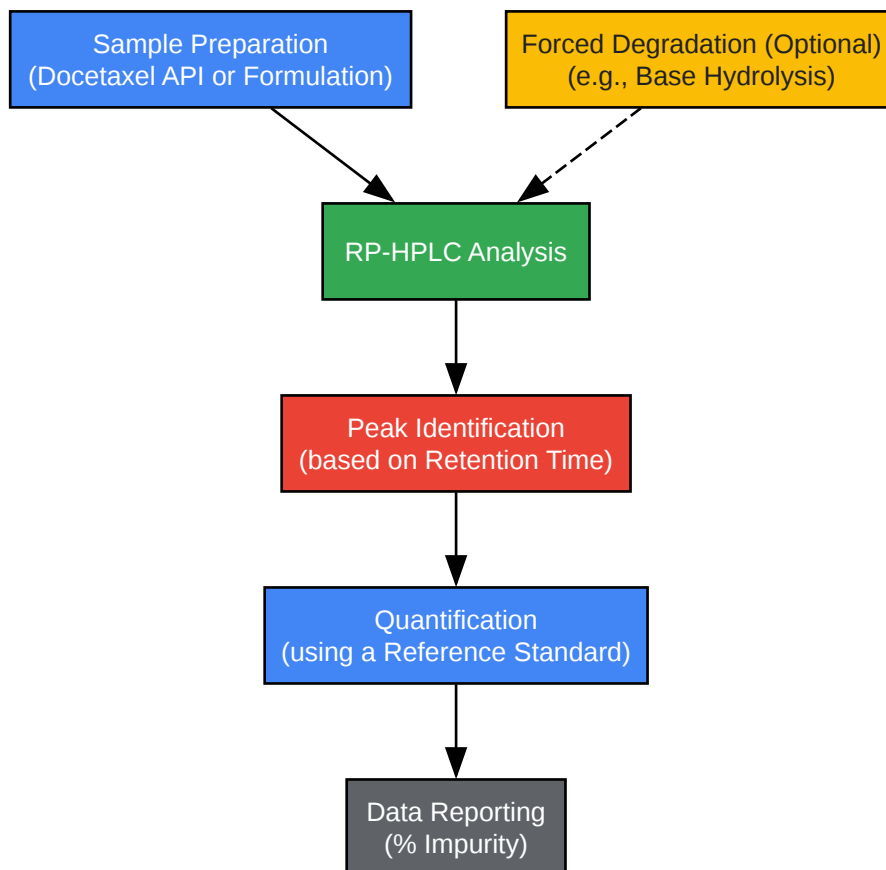
Proposed Mechanism of Action

10-Oxo Docetaxel is believed to share a similar mechanism of action with Docetaxel, which involves the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1]

Proposed Mechanism of Action of 10-Oxo Docetaxel



Workflow for 10-Oxo Docetaxel Impurity Analysis



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